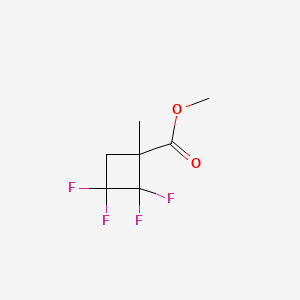
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is a fluorinated organic compound known for its unique structural properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1-carboxylic acid with methylating agents in the presence of fluorinating reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies due to its unique properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets through its fluorinated moieties. The presence of fluorine atoms can influence the compound’s reactivity, binding affinity, and overall stability. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with similar structural features but different functional groups.
Methyl 2,2,3,3-tetrafluorobutanoate: A structurally related ester with a different carbon backbone.
Uniqueness: Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H8F4O2 |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O2/c1-5(4(12)13-2)3-6(8,9)7(5,10)11/h3H2,1-2H3 |
InChI Key |
PDXZSJSLMINEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(F)F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















